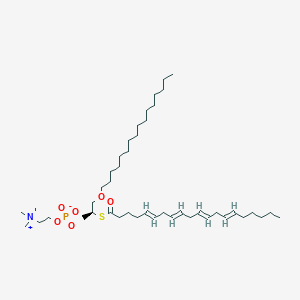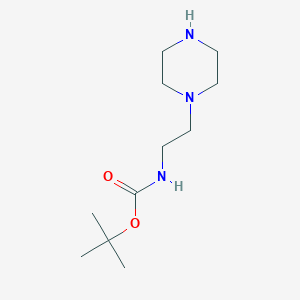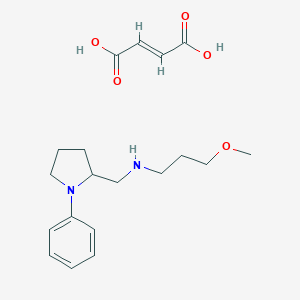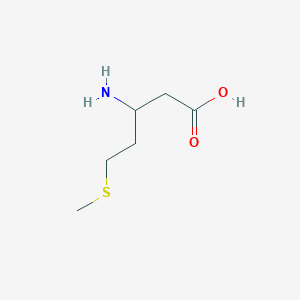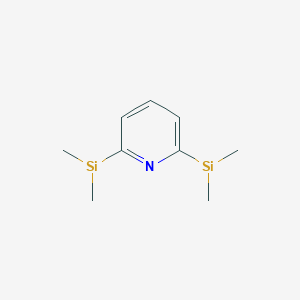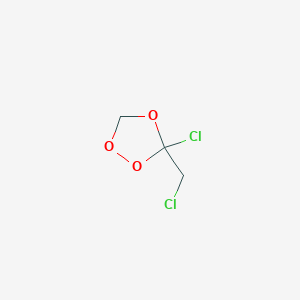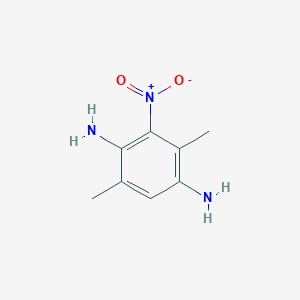
2,5-dimethyl-3-nitrobenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-3-nitrobenzene-1,4-diamine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of 1,4-benzenediamine, where two methyl groups are attached to the benzene ring at positions 2 and 5, and a nitro group is attached at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-dimethyl-3-nitrobenzene-1,4-diamine can be synthesized through a multi-step process involving nitration and amination reactions. One common method involves the nitration of 2,5-dimethyl-1,4-benzenediamine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and minimize side reactions.
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, 2,5-dimethyl-3-nitro- often involves large-scale nitration reactors where the reaction conditions are carefully monitored and controlled. The product is then purified through crystallization or distillation to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dimethyl-3-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction Products: 2,5-dimethyl-1,4-benzenediamine.
Oxidation Products: Quinones and other oxidized derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,5-dimethyl-3-nitrobenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4-benzenediamine, 2,5-dimethyl-3-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino groups can form hydrogen bonds and participate in nucleophilic reactions, affecting the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediamine: Lacks the methyl and nitro groups, making it less sterically hindered and less reactive.
2,5-Dimethyl-1,4-benzenediamine: Lacks the nitro group, resulting in different reactivity and applications.
3-Nitroaniline: Lacks the methyl groups, affecting its steric properties and reactivity.
Uniqueness
2,5-dimethyl-3-nitrobenzene-1,4-diamine is unique due to the presence of both methyl and nitro groups, which influence its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
155379-83-2 |
|---|---|
Formule moléculaire |
C8H11N3O2 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2,5-dimethyl-3-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C8H11N3O2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,9-10H2,1-2H3 |
Clé InChI |
OSLJLSOBKOGJHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)N |
SMILES canonique |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)N |
| 155379-83-2 | |
Synonymes |
4-AMINO-3-NITRO-2,5-DIMETHYLANILINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


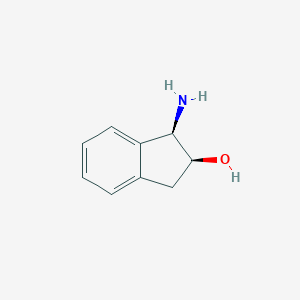
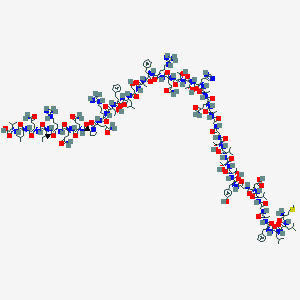


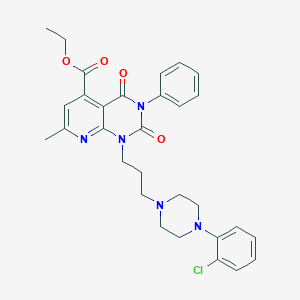

![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
